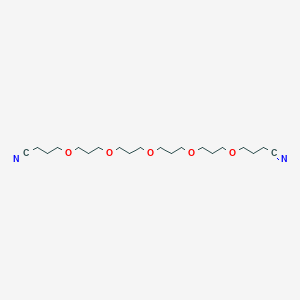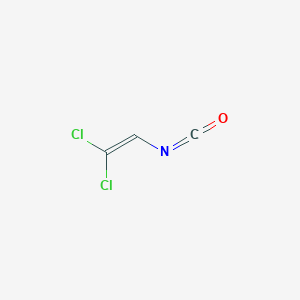
Ethene, 1,1-dichloro-2-isocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, 1,1-dichloro-2-isocyanato- is an organic compound with the molecular formula C3HCl2NO It contains a vinyl group substituted with two chlorine atoms and an isocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethene, 1,1-dichloro-2-isocyanato- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of Ethene, 1,1-dichloro-2-isocyanato-.
Addition Reactions: Products include addition compounds where the double bond is saturated.
Polymerization: Products include polymers with varying chain lengths and properties.
Aplicaciones Científicas De Investigación
Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethene, 1,1-dichloro-: Similar structure but lacks the isocyanate group.
Ethene, 1,2-dichloro-: Different substitution pattern on the ethene backbone.
Ethane, 1,1-dichloro-: Saturated analog with different reactivity.
Uniqueness
Ethene, 1,1-dichloro-2-isocyanato- is unique due to the presence of both the isocyanate group and the vinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
56020-32-7 |
|---|---|
Fórmula molecular |
C3HCl2NO |
Peso molecular |
137.95 g/mol |
Nombre IUPAC |
1,1-dichloro-2-isocyanatoethene |
InChI |
InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |
Clave InChI |
ZVBBOWINYIMCJV-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)


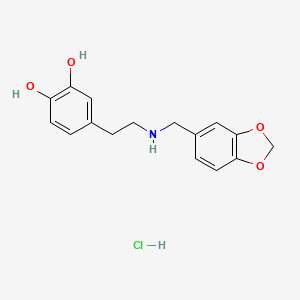
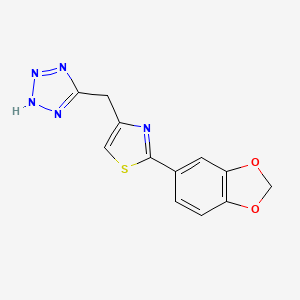
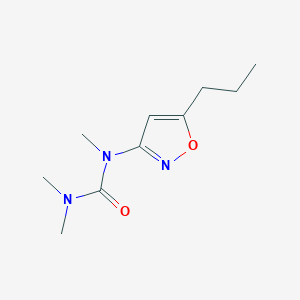
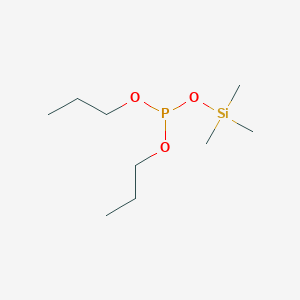
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)

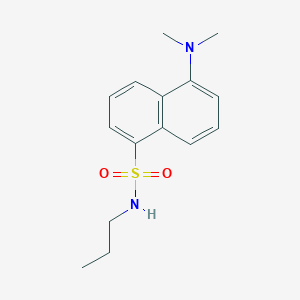
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
